molecular formula C9H13N3 B11920490 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B11920490
M. Wt: 163.22 g/mol
InChI Key: XMRCUDYTPSJSEC-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,7,7-trimethyl-5H-pyrrolo[3,4-D]pyrimidine with suitable reagents can yield the desired compound through a series of cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as an ATR kinase inhibitor, it binds to the ATR kinase enzyme, inhibiting its activity and thereby affecting the DNA damage response pathway. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H13N3/c1-6-10-4-7-5-11-9(2,3)8(7)12-6/h4,11H,5H2,1-3H3

InChI Key

XMRCUDYTPSJSEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CNC(C2=N1)(C)C

Origin of Product

United States

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